molecular formula C9H18N2O2 B13132375 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-

1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine, (2R-trans)-

Cat. No.: B13132375
M. Wt: 186.25 g/mol
InChI Key: ZJJSQRXANZORBT-HTQZYQBOSA-N
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Description

1,4-Dioxaspiro[44]nonane-2,3-dimethanamine,(2R-trans)- is a spiro compound characterized by a unique bicyclic structure containing a dioxaspiro ring system

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with a diamine in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.4]nonane-2,3-dimethanamine,(2R-trans)- can be compared with other spiro compounds, such as:

    1,6-Dioxaspiro[4.4]nonane: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    1,4-Dioxaspiro[4.5]decane:

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

[(2R,3R)-3-(aminomethyl)-1,4-dioxaspiro[4.4]nonan-2-yl]methanamine

InChI

InChI=1S/C9H18N2O2/c10-5-7-8(6-11)13-9(12-7)3-1-2-4-9/h7-8H,1-6,10-11H2/t7-,8-/m1/s1

InChI Key

ZJJSQRXANZORBT-HTQZYQBOSA-N

Isomeric SMILES

C1CCC2(C1)O[C@@H]([C@H](O2)CN)CN

Canonical SMILES

C1CCC2(C1)OC(C(O2)CN)CN

Origin of Product

United States

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